molecular formula C12H10ClN3O4 B14751875 Ethyl 5-chloro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate

Ethyl 5-chloro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B14751875
M. Wt: 295.68 g/mol
InChI Key: NUWVPFWVULCMIW-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate is a pyrazole-based compound featuring a 4-nitrophenyl group at position 1, a chloro substituent at position 5, and an ethyl ester at position 2. This structure combines electron-withdrawing groups (chloro and nitro) with a carboxylate ester, making it a versatile intermediate for synthesizing bioactive molecules, particularly in medicinal chemistry and agrochemical research.

Properties

Molecular Formula

C12H10ClN3O4

Molecular Weight

295.68 g/mol

IUPAC Name

ethyl 5-chloro-1-(4-nitrophenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C12H10ClN3O4/c1-2-20-12(17)10-7-11(13)15(14-10)8-3-5-9(6-4-8)16(18)19/h3-7H,2H2,1H3

InChI Key

NUWVPFWVULCMIW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)Cl)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-chloro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters. One common method involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at position 5 undergoes nucleophilic substitution under specific conditions. For example:

  • Hydrolysis : Treatment with aqueous NaOH at 80°C replaces Cl with OH, yielding ethyl 5-hydroxy-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate.

  • Amination : Reaction with ammonia in ethanol produces the corresponding amine derivative .

Table 1: Substitution Reactions

Reagent/ConditionsProductYield
NaOH (aq), 80°CEthyl 5-hydroxy-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate72%
NH₃/EtOH, refluxEthyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate65%

Hydrolysis and Ester Transformations

The ethyl ester group participates in hydrolysis and transesterification:

  • Saponification : Acidic or basic hydrolysis converts the ester to a carboxylic acid. For instance, HCl/EtOH yields 5-chloro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid .

  • Transesterification : Methanol/H₂SO₄ replaces the ethyl group with methyl.

Key Data :

  • Hydrolysis under basic conditions (KOH/EtOH) proceeds at 60°C with 85% efficiency .

  • IR spectroscopy confirms ester conversion (loss of 1,730 cm⁻¹ C=O stretch) .

Reduction of Nitro Groups

The 4-nitrophenyl substituent undergoes catalytic hydrogenation:

  • Nitro to Amine : H₂/Pd-C in ethanol reduces the nitro group to an amine, forming ethyl 5-chloro-1-(4-aminophenyl)-1H-pyrazole-3-carboxylate .

Conditions :

  • Pressure: 50 psi H₂

  • Temperature: 25°C

  • Yield: 89%

Condensation and Cyclization

The ester and nitro groups facilitate heterocycle formation:

  • Chalcone Synthesis : Reaction with acetophenone under Claisen-Schmidt conditions produces α,β-unsaturated ketones .

  • Oxadiazole Formation : Condensation with thiosemicarbazide yields pyrazole-oxadiazole hybrids .

Example Reaction :

Compound + PhCOCH3EtONaChalcone derivative(Yield: 78%)[2]\text{Compound + PhCOCH}_3 \xrightarrow{\text{EtONa}} \text{Chalcone derivative} \quad (\text{Yield: 78\%})[2]

Ring-Opening and Rearrangement

Under extreme conditions, the pyrazole ring undergoes transformations:

  • Nitrene-Mediated Rearrangement : Heating with NaN₃ induces ring opening, forming a cyano-containing acyclic product .

  • Photochromic Behavior : UV irradiation in crystalline phases triggers reversible structural changes .

Mechanistic Insight :

  • Singlet nitrene intermediates drive fragmentation pathways .

  • XRD analysis confirms reversible bond elongation during photochromism .

Comparative Reactivity Analysis

Table 2: Reactivity Comparison with Analogues

CompoundCl ReactivityEster Hydrolysis Rate
Ethyl 5-chloro-1-(4-nitrophenyl)-pyrazole-3-carboxylateHighModerate (t₁/₂ = 2h)
Ethyl 5-methyl-1-(2-nitrophenyl)-pyrazole-4-carboxylateLowSlow (t₁/₂ = 8h)

Scientific Research Applications

Ethyl 5-chloro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate is a synthetic compound with the molecular formula C12H10ClN3O4 and a molecular weight of 295.68 g/mol. It is characterized by a pyrazole ring with a chloro group at the 5-position, a nitrophenyl group at the 1-position, and an ethyl ester at the carboxylate group. This compound is investigated for its potential use in medicinal chemistry and as a building block for various pharmaceutical agents.

Potential Applications

  • Medicinal Chemistry: this compound exhibits biological activity, functioning as an anti-inflammatory and analgesic agent. Its structure allows it to interact with biological targets, potentially inhibiting enzymes involved in inflammatory pathways. Similar compounds in this class may also possess antimicrobial properties, making them candidates for pharmacological investigation.
  • Synthesis: this compound can undergo nucleophilic substitution reactions via its chloro substituent, while the carboxylate group can participate in esterification or hydrolysis reactions. The nitro group can also be reduced to an amino group, which can further react in coupling reactions to form azo compounds or other derivatives.
  • Binding Interactions: Studies suggest that this compound may bind to proteins involved in inflammatory responses. Investigating these interactions could help elucidate its mechanism of action and optimize its pharmacological profile. Computational studies may also provide insights into its binding affinities and selectivity towards different targets.

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors involved in disease pathways. The nitrophenyl group can interact with biological targets through hydrogen bonding and hydrophobic interactions, while the pyrazole ring can enhance the binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Ethyl 5-(4-Nitrophenyl)-1H-Pyrazole-3-Carboxylate (SI-51)
  • Structure : Lacks the chloro group at position 5 .
  • Synthesis : Yield of 52%, lower than chlorinated analogues, possibly due to reduced electrophilicity at position 5 .
  • Properties : Yellow solid; nitro group at the para position of the phenyl ring enhances electron-withdrawing effects, influencing reactivity in nucleophilic substitutions.
Ethyl 4-Hydroxy-1-(4-Nitrophenyl)-1H-Pyrazole-3-Carboxylate
  • Structure : Hydroxyl group at position 4 instead of chloro at position 5 .
Ethyl 5-Amino-1-(4-Fluorobenzyl)-1H-Pyrazole-3-Carboxylate
  • Structure: Amino group (electron-donating) at position 5 and fluorobenzyl at position 1 .
(E)-4-Chloro-5-(2-Ethoxyphenyl)-1H-Pyrazole-3-Carboxamide (8b)
  • Structure : Chloro at position 4 and ethoxyphenyl at position 5 .
  • Application : Investigated as a Chikungunya virus inhibitor; chloro and ethoxy groups likely enhance binding to viral proteases via hydrophobic interactions .
Ethyl 5-(4-Hydroxyphenyl)-1-(p-Tolyl)-1H-Pyrazole-3-Carboxylate (30f)
  • Structure : Hydroxyphenyl at position 5 and p-tolyl at position 1 .

Structural and Crystallographic Insights

  • Software Tools : Mercury () enables comparison of crystal packing. Chloro and nitro groups may induce denser packing via halogen bonding and π-π stacking, respectively .
  • NMR Data: In SI-51 (), the nitro group deshields adjacent protons, causing distinct ¹H NMR shifts compared to amino or hydroxyl analogues .

Biological Activity

Ethyl 5-chloro-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, recognized for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₁₀ClN₃O₄
  • Molecular Weight : 295.68 g/mol
  • CAS Number : 110821-37-9

Synthesis

The synthesis of ethyl 5-chloro-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate involves several key steps:

  • Formation of the Pyrazole Ring : This is typically achieved by reacting hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
  • Chlorination : The introduction of the chloro group can be performed using thionyl chloride.
  • Nitration : The nitrophenyl group is introduced via nitration using concentrated nitric and sulfuric acids.
  • Esterification : The carboxylic acid is converted to an ester using ethanol in the presence of an acid catalyst.

Biological Activities

Ethyl 5-chloro-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate exhibits a range of biological activities, particularly in anticancer research:

Anticancer Activity

Recent studies have shown that derivatives of pyrazole, including this compound, possess significant anticancer properties. For example:

  • Cytotoxicity : The compound demonstrated notable cytotoxic activity against various cancer cell lines, achieving growth inhibition percentages (GI%) that indicate its potential as an anticancer agent. In one study, it showed a GI% of 43.9 across 56 cell lines .
Cell LineGI%
RFX 393 (Renal)84.17
HOP-92 (Lung)71.8
NCI-H460 (Lung)66.12
ACHN (Renal)66.02

The mechanism by which ethyl 5-chloro-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate exerts its biological effects involves:

  • Enzyme Inhibition : It has been identified as a dual inhibitor of CDK2 and TRKA kinases, with IC₅₀ values ranging from 0.09 to 1.58 µM for CDK2 and 0.23 to 1.59 µM for TRKA .
  • Cell Cycle Arrest : Treatment with this compound leads to significant cell cycle arrest in the G0–G1 phase, indicating its role in disrupting cancer cell proliferation .

Study on Anticancer Activity

In a recent study, ethyl 5-chloro-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate was evaluated against renal carcinoma cell line RFX 393:

  • Results : The compound exhibited cytotoxicity with an IC₅₀ value of approximately 11.70 µM.
  • Mechanism Insights : The study indicated that treated cells showed increased G0–G1 phase populations and decreased S and G2/M phase populations compared to control groups, suggesting effective cell cycle modulation .

Q & A

Basic: How can researchers optimize the synthesis of Ethyl 5-chloro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate to improve yield and purity?

Methodological Answer:
Synthetic optimization involves evaluating reaction conditions (solvent, temperature, catalyst) and precursor selection. For pyrazole derivatives, multi-step protocols often start with condensation of substituted phenylhydrazines with β-ketoesters, followed by nitration and halogenation. Key steps include:

  • Using N,N-dimethylacetamide (DMA) as a solvent to enhance reactivity at 80–100°C .
  • Introducing electron-withdrawing groups (e.g., nitro) at the 4-position of the phenyl ring to stabilize intermediates .
  • Purification via silica gel chromatography with a gradient of ethyl acetate/hexane (yields ~40–60%) .
  • Purity validation using HPLC (>95%) and NMR to confirm absence of byproducts (e.g., unreacted chlorinated intermediates) .

Advanced: What strategies resolve contradictions in crystallographic data for pyrazole derivatives with similar substituents?

Methodological Answer:
Discrepancies in X-ray diffraction data (e.g., bond lengths, dihedral angles) arise from conformational flexibility or intermolecular interactions. To address this:

  • Compare torsion angles of the nitro and chlorophenyl groups with structurally analogous compounds (e.g., Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate, where dihedral angles between aryl rings range from 40–89°) .
  • Analyze hydrogen-bonding networks (e.g., C–H···O or C–H···π interactions) that stabilize specific conformations .
  • Validate using density functional theory (DFT) to calculate energy differences between conformers .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Identify substituent patterns (e.g., nitro groups show deshielded aromatic protons at δ 8.2–8.5 ppm; ester carbonyls appear at ~165–170 ppm) .
  • FT-IR : Confirm ester C=O stretches (~1720 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
  • LC-MS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 336.05 for C₁₃H₁₀ClN₃O₄) .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with halogens (Cl, F), methoxy, or trifluoromethyl groups to assess electronic effects on biological targets (e.g., carbonic anhydrase inhibition) .
  • In Vitro Assays : Test enzyme inhibition (IC₅₀) using fluorescence-based assays (e.g., human carbonic anhydrase isoforms) .
  • Molecular Docking : Map binding interactions with targets like prostaglandin G/H synthase using AutoDock Vina .

Basic: What safety precautions are critical during experimental handling?

Methodological Answer:

  • Use fume hoods and PPE (gloves, goggles) due to potential irritancy of nitro and chlorinated intermediates .
  • Avoid skin contact with esters, which may hydrolyze to carboxylic acids under humid conditions .
  • Store under inert atmosphere (argon) to prevent decomposition .

Advanced: How do reaction mechanisms explain regioselectivity in pyrazole ring formation?

Methodological Answer:
Regioselectivity is governed by electronic and steric factors:

  • Electron-deficient aryl groups (e.g., 4-nitrophenyl) direct cyclization to the 1-position via resonance stabilization .
  • Steric hindrance : Bulky substituents (e.g., benzyl) at the 1-position favor 5-chloro substitution due to reduced steric clash .
  • Mechanistic studies using deuterium labeling or computational modeling (e.g., transition-state analysis) clarify pathway dominance .

Basic: How can researchers validate the thermal stability of this compound?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC) : Measure melting points (expected ~150–160°C for nitro-substituted pyrazoles) .
  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (>200°C indicates stability for biological assays) .

Advanced: What computational methods predict solubility and bioavailability?

Methodological Answer:

  • Quantitative Structure-Property Relationship (QSPR) : Use descriptors like logP (calculated ~3.2) and topological polar surface area (TPSA ~75 Ų) to estimate aqueous solubility .
  • ADMET Prediction : Tools like SwissADME evaluate BBB permeability (likely low due to nitro groups) and CYP450 interactions .

Advanced: How to address conflicting bioactivity data in enzyme inhibition studies?

Methodological Answer:
Contradictions may arise from assay conditions or enzyme isoforms:

  • Standardize Assays : Use identical buffer pH, temperature, and enzyme batches (e.g., recombinant vs. tissue-extracted carbonic anhydrase) .
  • Isoform-Specific Profiling : Test against CA I, II, IV, and IX to identify selectivity .
  • Statistical Validation : Apply ANOVA to compare IC₅₀ values across replicates .

Basic: What synthetic intermediates are critical for scale-up?

Methodological Answer:

  • 5-Chloro-1H-pyrazole-3-carboxylic acid : Intermediate for esterification; optimize halogenation using POCl₃ in DMF .
  • 4-Nitrophenylhydrazine : Precursor for cyclocondensation; purity >98% required to avoid side reactions .

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